molecular formula C2H6N2O2 B1678989 Polynoxylin CAS No. 9011-05-6

Polynoxylin

Cat. No. B1678989
CAS RN: 9011-05-6
M. Wt: 90.08 g/mol
InChI Key: ODGAOXROABLFNM-UHFFFAOYSA-N
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Patent
US06486099B2

Procedure details

8.9 kg of urea and 20.5 kg of formalin (37%-formaldehyde aqueous solution adjusted to pH 8.5 with triethanolamine) were mixed under stirring and allowed to react with each other for 60 min. at 70° C. to form a urea resin prepolymer (formaldehyde/urea=1.8 (by mol)) liquid.
Name
Quantity
8.9 kg
Type
reactant
Reaction Step One
Quantity
20.5 kg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].[CH2:5]=[O:6]>>[NH2:1][C:2]([NH2:4])=[O:3].[CH2:5]=[O:6].[NH2:1][C:2]([NH2:4])=[O:3] |f:3.4|

Inputs

Step One
Name
Quantity
8.9 kg
Type
reactant
Smiles
NC(=O)N
Name
Quantity
20.5 kg
Type
reactant
Smiles
C=O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react with each other for 60 min. at 70° C.
Duration
60 min

Outcomes

Product
Name
Type
product
Smiles
NC(=O)N
Name
Type
product
Smiles
C=O.NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06486099B2

Procedure details

8.9 kg of urea and 20.5 kg of formalin (37%-formaldehyde aqueous solution adjusted to pH 8.5 with triethanolamine) were mixed under stirring and allowed to react with each other for 60 min. at 70° C. to form a urea resin prepolymer (formaldehyde/urea=1.8 (by mol)) liquid.
Name
Quantity
8.9 kg
Type
reactant
Reaction Step One
Quantity
20.5 kg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].[CH2:5]=[O:6]>>[NH2:1][C:2]([NH2:4])=[O:3].[CH2:5]=[O:6].[NH2:1][C:2]([NH2:4])=[O:3] |f:3.4|

Inputs

Step One
Name
Quantity
8.9 kg
Type
reactant
Smiles
NC(=O)N
Name
Quantity
20.5 kg
Type
reactant
Smiles
C=O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react with each other for 60 min. at 70° C.
Duration
60 min

Outcomes

Product
Name
Type
product
Smiles
NC(=O)N
Name
Type
product
Smiles
C=O.NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.